molecular formula C11H11NO4 B14752226 5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole CAS No. 1211-65-0

5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole

Cat. No.: B14752226
CAS No.: 1211-65-0
M. Wt: 221.21 g/mol
InChI Key: LHWIZYOSZOQHOY-UITAMQMPSA-N
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Description

5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a nitrobutenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with a nitroalkene under specific conditions. One common method includes the use of a base-catalyzed condensation reaction where the benzodioxole is reacted with 2-nitrobut-1-ene in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various substituents on the benzodioxole ring, leading to a wide range of functionalized derivatives.

Scientific Research Applications

5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole: can be compared with other nitroalkene-substituted benzodioxoles and related compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrobutenyl group provides unique reactivity compared to other nitroalkene derivatives, making it a valuable compound for various applications.

Properties

CAS No.

1211-65-0

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole

InChI

InChI=1S/C11H11NO4/c1-2-9(12(13)14)5-8-3-4-10-11(6-8)16-7-15-10/h3-6H,2,7H2,1H3/b9-5-

InChI Key

LHWIZYOSZOQHOY-UITAMQMPSA-N

Isomeric SMILES

CC/C(=C/C1=CC2=C(C=C1)OCO2)/[N+](=O)[O-]

Canonical SMILES

CCC(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-]

Origin of Product

United States

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